Sodium pyruvate-2,3-13C2

Beschreibung

Significance of Isotopic Labeling in Elucidating Metabolic Pathways

Isotopic labeling is a cornerstone of metabolic research, offering a dynamic view of cellular processes that is unattainable through the measurement of metabolite concentrations alone. eurisotop.com This approach allows for the dissection of metabolic pathways, the differentiation of metabolite utilization from various sources, and the quantification of metabolic flux—the rate at which metabolites are processed through a pathway. isotope.comnih.gov By introducing a labeled substrate into a system and analyzing the distribution of the isotope in downstream products, researchers can map the flow of atoms and understand how different pathways are utilized under specific conditions. nih.govtandfonline.com This has been instrumental in understanding the metabolic reprogramming that occurs in various diseases, including cancer, diabetes, and neurodegenerative disorders. isotope.commdpi.com

The use of stable isotopes, such as carbon-13 (¹³C), offers a safe and effective alternative to radioactive isotopes for in vivo studies in humans. maastrichtuniversity.nl This has broadened the scope of metabolic research, allowing for the investigation of carbohydrate, fat, and protein metabolism in various physiological and pathological states. maastrichtuniversity.nl

Overview of 13C-Labeled Metabolic Tracers in Biological Systems

Carbon-13 is a naturally occurring stable isotope of carbon. ckisotopes.com Tracers labeled with ¹³C are widely used in metabolic research due to carbon's central role in biological molecules. mdpi.com When a ¹³C-labeled substrate, such as glucose or glutamine, is introduced into a biological system, the ¹³C atoms are incorporated into a multitude of downstream metabolites. mdpi.comcreative-proteomics.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the enrichment of ¹³C in these metabolites, revealing their metabolic origins. nih.govresearchgate.net

The choice of the specific ¹³C-labeled tracer is critical and depends on the metabolic pathway under investigation. nih.gov For instance, uniformly labeled [U-¹³C₆]glucose is often used to trace the flow of glucose carbons through central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway. mdpi.comd-nb.info Similarly, [U-¹³C₅]glutamine is a preferred tracer for studying the tricarboxylic acid (TCA) cycle. nih.govd-nb.info The resulting labeling patterns in downstream metabolites provide a wealth of information about the relative activities of different metabolic pathways. nih.gov

A particularly powerful application of ¹³C-labeled tracers is in hyperpolarized MRI. frontiersin.orgnih.gov The process of dynamic nuclear polarization (DNP) can increase the signal of ¹³C-labeled compounds by tens of thousands of times, enabling real-time, non-invasive imaging of metabolic processes in vivo. researchgate.net Hyperpolarized [1-¹³C]pyruvate has been extensively studied as a probe for imaging glycolysis and oxidative metabolism in tumors and other tissues. frontiersin.orgnih.govaacrjournals.org

Unique Advantages of Sodium pyruvate-2,3-13C2 as a Metabolic Probe

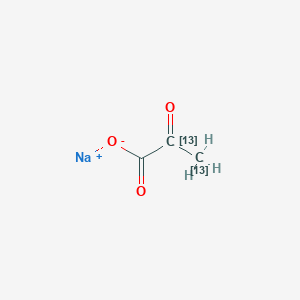

Sodium pyruvate-2,3-¹³C₂ is a specialized isotopic tracer where the second and third carbon atoms of the pyruvate (B1213749) molecule are replaced with ¹³C. This specific labeling pattern offers distinct advantages for probing particular metabolic pathways.

When [2,3-¹³C₂]pyruvate enters the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase (PDH), it is converted to [1,2-¹³C₂]acetyl-CoA. escholarship.org This leads to the formation of [1,2-¹³C₂]citrate and subsequently α-[4,5-¹³C₂]ketoglutarate. escholarship.org This labeled α-ketoglutarate can then be used to trace the synthesis of glutamate (B1630785) and glutamine, providing specific insights into neuronal and astrocytic metabolism. escholarship.org

Furthermore, the metabolism of [2,3-¹³C₂]pyruvate can be distinguished from that of singly labeled pyruvate species. For example, its conversion to lactate (B86563) results in [2,3-¹³C₂]lactate, which can be clearly differentiated from lactate produced from [1-¹³C]pyruvate. escholarship.org This allows for more precise tracking of pyruvate's metabolic fate. The use of doubly labeled pyruvate, such as sodium pyruvate-2,3-¹³C₂, is particularly valuable in NMR-based studies, where the coupling between adjacent ¹³C nuclei can provide additional structural and metabolic information. rsc.org

Research Findings with Pyruvate Tracers

The application of ¹³C-labeled pyruvate, including various isotopic forms, has yielded significant findings across different research areas.

Oncological Imaging and Metabolism

Preclinical studies have consistently demonstrated that hyperpolarized [1-¹³C]pyruvate is a promising tool for cancer imaging. frontiersin.org Tumors often exhibit increased conversion of pyruvate to lactate, a hallmark of altered cancer metabolism known as the Warburg effect, which can be readily detected using this technique. frontiersin.orgnih.gov Research has also shown that the metabolic flux of pyruvate to lactate can serve as an early biomarker for treatment response, with a decrease in this flux indicating a positive response to chemotherapy in preclinical models. nih.govaacrjournals.org

Neurological Metabolism and Injury

In the context of brain metabolism, hyperpolarized [1-¹³C]pyruvate has been used to characterize energy metabolism in both the healthy brain and in brain tumors. nih.govaacrjournals.org Studies have shown that the production of hyperpolarized lactate from pyruvate can indicate altered metabolism in tumors. nih.govaacrjournals.org In traumatic brain injury (TBI) models, metabolic imaging with hyperpolarized [1-¹³C]pyruvate has been used to measure perturbations in brain energy metabolism, offering insights into injury mechanisms. mdpi.com Studies using [1,2-¹³C₂]glucose, which is metabolized to [2,3-¹³C₂]pyruvate, have shown that fuel treatments can restore astrocyte-specific pyruvate carboxylase activity and differentially affect neuronal metabolism after TBI. escholarship.org

Mitochondrial Metabolism

The use of both [1-¹³C]pyruvate and [2-¹³C]pyruvate has been instrumental in probing mitochondrial metabolism. nih.gov For example, studies have used these tracers to investigate the effects of drugs like dichloroacetate (B87207) (DCA), which stimulates the enzyme pyruvate dehydrogenase (PDH). nih.gov By tracking the conversion of [1-¹³C]pyruvate to bicarbonate and [2-¹³C]pyruvate to glutamate, researchers can directly assess the activity of PDH and the Krebs cycle. nih.gov

Data from Research Studies

The following tables summarize key findings from studies utilizing ¹³C-labeled pyruvate.

Table 1: Applications of Hyperpolarized ¹³C-Pyruvate in Preclinical and Clinical Research

| Research Area | Key Finding | Compound(s) Used | Reference |

| Oncology | Increased lactate labeling in tumors compared to normal tissue. | [1-¹³C]pyruvate | frontiersin.org |

| Oncology | Decreased pyruvate-to-lactate flux correlates with early treatment response. | [1-¹³C]pyruvate | nih.govaacrjournals.org |

| Neuro-oncology | Enables metabolic imaging of human brain tumors. | [1-¹³C]pyruvate | nih.govaacrjournals.org |

| Traumatic Brain Injury | Measures perturbations in brain energy metabolism post-injury. | [1-¹³C]pyruvate | mdpi.com |

| Mitochondrial Metabolism | Probes the effects of therapeutic agents on PDH activity. | [1-¹³C]pyruvate, [2-¹³C]pyruvate | nih.gov |

Table 2: Metabolic Fate of [2,3-¹³C₂]Pyruvate in the TCA Cycle

| Initial Labeled Metabolite | Subsequent Labeled Metabolite(s) | Metabolic Pathway | Reference |

| [2,3-¹³C₂]Pyruvate | [1,2-¹³C₂]Acetyl-CoA | Pyruvate Dehydrogenase | escholarship.org |

| [1,2-¹³C₂]Acetyl-CoA | [1,2-¹³C₂]Citrate | Citrate (B86180) Synthase | escholarship.org |

| [1,2-¹³C₂]Citrate | α-[4,5-¹³C₂]Ketoglutarate | TCA Cycle | escholarship.org |

| α-[4,5-¹³C₂]Ketoglutarate | [4,5-¹³C₂]Glutamate, [4,5-¹³C₂]Glutamine | Transamination/Glutamine Synthetase | escholarship.org |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2-oxo(2,3-13C2)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583831 | |

| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.029 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89196-78-1 | |

| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Frameworks for Utilizing Sodium Pyruvate 2,3 13c2 in Research

Principles of 13C Isotope Tracing with Sodium pyruvate-2,3-13C2

Stable isotope tracing is a powerful technique to probe the dynamics of metabolic pathways. nih.gov Unlike methods that only measure metabolite concentrations, isotope tracing provides information on the rates (fluxes) of metabolic reactions. broadinstitute.org The core principle involves introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the 13C atoms into downstream metabolites. protocols.iobiorxiv.org

The fundamental goal of an isotopic enrichment strategy is to introduce a 13C-labeled substrate, such as this compound, and monitor its transformation into other compounds. The experimental design typically involves replacing the unlabeled (12C) version of the metabolite in a cell culture medium or administering it in vivo. protocols.io After a defined period, the cells or tissues are harvested, and metabolites are extracted for analysis. protocols.io

Two primary approaches are used:

Dynamic Labeling: This method involves collecting samples at multiple time points after the introduction of the tracer. It provides information on the kinetics of label incorporation and can be used to determine metabolic flux rates when the system is not at a steady state.

Steady-State Labeling: In this approach, the 13C-labeled substrate is provided for a duration sufficient for the isotopic enrichment in the metabolites of interest to become constant. crick.ac.uk This isotopic steady state implies that the labeling pattern of the metabolites reflects the relative contributions of different pathways to their production. nih.gov This method is widely used to determine relative pathway activities. broadinstitute.org

The choice of strategy depends on the specific biological question being addressed. Steady-state analysis is often simpler and provides a robust snapshot of pathway utilization, while dynamic labeling offers a more detailed view of metabolic kinetics.

The specific labeling on carbons 2 and 3 of pyruvate (B1213749) makes this compound a highly informative tracer for probing the crossroads of glycolysis and the tricarboxylic acid (TCA) cycle. Pyruvate has two primary fates upon entering the mitochondria: conversion to acetyl-CoA by pyruvate dehydrogenase (PDH) or conversion to oxaloacetate by pyruvate carboxylase (PC), an anaplerotic reaction.

The distinct entry points of pyruvate into the TCA cycle result in unique labeling patterns in downstream intermediates.

Entry via Pyruvate Dehydrogenase (PDH): The PDH complex decarboxylates pyruvate, removing the C1 carbon as CO2. jackwestin.com Therefore, [2,3-¹³C₂]pyruvate is converted into acetyl-CoA that is labeled on both of its carbons, becoming [1,2-¹³C₂]acetyl-CoA. This M+2 labeled acetyl-CoA then condenses with an unlabeled four-carbon molecule, oxaloacetate, to form citrate (B86180) with two labeled carbons (M+2). nih.gov As this M+2 citrate is metabolized through the first turn of the TCA cycle, the two labeled carbons are conserved, leading to the formation of M+2 α-ketoglutarate, M+2 succinyl-CoA, M+2 malate, and M+2 oxaloacetate. researchgate.netkhanacademy.org

Entry via Pyruvate Carboxylase (PC): In anaplerosis, pyruvate carboxylase adds a carbon (from bicarbonate) to pyruvate to form oxaloacetate. nih.gov When using [2,3-¹³C₂]pyruvate, this reaction produces M+2 oxaloacetate. This M+2 oxaloacetate can then condense with unlabeled acetyl-CoA to form M+2 citrate.

The ability to distinguish these pathways is crucial for understanding how cells maintain TCA cycle integrity while supporting biosynthesis.

| Metabolite | Number of Carbons | Expected Primary Isotopologue | Notes |

|---|---|---|---|

| Pyruvate | 3 | M+2 | Starting Tracer |

| Acetyl-CoA | 2 (acetyl group) | M+2 | C1 of pyruvate is lost as CO2. |

| Citrate | 6 | M+2 | Condensation of M+2 Acetyl-CoA with unlabeled oxaloacetate. |

| α-Ketoglutarate | 5 | M+2 | One unlabeled carbon is lost as CO2. |

| Succinate | 4 | M+2 | One unlabeled carbon is lost as CO2. |

| Fumarate | 4 | M+2 | Direct precursor is succinate. |

| Malate | 4 | M+2 | Direct precursor is fumarate. |

The output of a tracer experiment is often represented as a Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV). nih.gov An MID describes the fractional abundance of all possible isotopologues of a given metabolite. nih.gov A metabolite with 'n' carbon atoms can exist as M+0 (unlabeled), M+1 (one 13C), M+2 (two 13C), up to M+n (fully labeled). nih.gov

When using this compound, the key signal in downstream metabolites is the M+2 isotopologue. By analyzing the relative abundances of the different isotopologues in TCA cycle intermediates, researchers can quantify the relative flux through different pathways. For instance, the fraction of M+2 citrate can be used to infer the contribution of pyruvate to the TCA cycle pool. Comparing the MIDs of different metabolites provides a quantitative picture of metabolic activity. researchgate.net

| Metabolic Scenario | M+0 Fraction (%) | M+1 Fraction (%) | M+2 Fraction (%) | Interpretation |

|---|---|---|---|---|

| Low Pyruvate Contribution | 90 | 5 | 5 | Most of the citrate pool is derived from other, unlabeled sources (e.g., glutamine). |

| High PDH Contribution | 40 | 5 | 55 | A large fraction of the acetyl-CoA entering the TCA cycle is from the labeled pyruvate. |

| High PC (Anaplerotic) Contribution | 45 | 5 | 50 | A significant amount of oxaloacetate is being produced from labeled pyruvate, refilling the cycle. |

The TCA cycle contains symmetric intermediates, namely succinate and fumarate. When a labeled, asymmetric precursor like M+2 succinyl-CoA is converted to succinate, the two labeled carbons can become positionally scrambled because the succinate dehydrogenase and fumarase enzymes can process the molecule in either orientation. researchgate.net

This scrambling means that the resulting M+2 malate can exist as two different positional isotopomers (or isotopomers). While mass spectrometry alone cannot distinguish these, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or tandem mass spectrometry can. researchgate.netspringernature.com Quantifying the degree of scrambling provides insights into enzyme reversibility and the metabolic flux dynamics within that segment of the TCA cycle.

Interpretation of 13C Metabolite Labeling Patterns from this compound

Advanced Spectroscopic and Spectrometric Methodologies for 13C Detection

The detection and quantification of 13C incorporation into metabolites rely on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. benthamdirect.comfrontiersin.org

Mass Spectrometry (MS) , including Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS), is the most common tool for analyzing 13C labeling patterns. nih.gov MS instruments separate ions based on their mass-to-charge ratio, making them ideal for measuring MIDs. MS offers high sensitivity and throughput, allowing for the analysis of a wide range of metabolites from small sample amounts. frontiersin.org Tandem mass spectrometry (MS/MS) can further enhance analysis by fragmenting a selected parent ion and analyzing its daughter ions. This fragmentation can provide positional information about the location of the 13C labels, helping to distinguish between isotopomers. frontiersin.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique used in 13C tracer studies. researchgate.net The primary advantage of NMR is its ability to determine the exact position of 13C atoms within a molecule without ambiguity. springernature.comnih.gov It can distinguish between different isotopomers, which is essential for studying phenomena like carbon scrambling. springernature.com Furthermore, the detection of 13C-13C spin-spin coupling (J-coupling) in an NMR spectrum provides direct evidence that the C2-C3 bond from the pyruvate tracer remained intact during its incorporation into a product molecule. While NMR is typically less sensitive than MS, its unparalleled ability to provide detailed structural information makes it an indispensable tool for in-depth metabolic flux analysis. nih.govresearchgate.net

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

|---|---|---|

| Primary Measurement | Mass Isotopomer Distributions (MIDs) | Positional Isotopomers |

| Sensitivity | High | Low to Moderate |

| Positional Information | Indirect (via fragmentation in MS/MS) | Direct and Unambiguous |

| Sample Requirement | Low | High |

| Key Advantage | High throughput and sensitivity for quantifying MIDs. | Resolves positional isomers and detects ¹³C-¹³C coupling. |

| Primary Application with [2,3-¹³C₂]pyruvate | Quantifying the fraction of metabolites that are M+2 labeled. | Analyzing carbon scrambling and confirming bond integrity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Metabolic Studies

NMR spectroscopy is a non-invasive technique that allows for the detection and quantification of 13C-labeled metabolites, offering a window into the dynamics of metabolic fluxes. The use of 13C-enriched substrates is key to overcoming the low natural abundance and sensitivity of the 13C nucleus, enabling dynamic analysis of metabolic processes.

High-resolution 13C Magnetic Resonance Spectroscopy (MRS) of extracts from cells and tissues provides a detailed snapshot of metabolic activity. In this ex vivo approach, biological samples are first incubated with or infused with this compound. After a specified period, the metabolism is quenched, and metabolites are extracted.

The resulting extract is then analyzed using a high-field NMR spectrometer. This method offers superior spectral resolution compared to in vivo studies, allowing for the unambiguous identification and quantification of a wide array of 13C-labeled metabolites. For instance, steady-state isotopomer analysis of tissue extracts can confirm flux rates through key enzymes like pyruvate dehydrogenase (PDH) and pyruvate carboxylase. This detailed metabolic profile helps in constructing comprehensive models of cellular metabolism and understanding how different conditions or agents affect specific pathways.

A study on perfused mouse livers utilized [2-13C]pyruvate to monitor the synthesis of [1-13C]glycogen and other labeled metabolites, demonstrating the utility of this method in assessing metabolic pathways like gluconeogenesis.

Table 1: Example 13C Chemical Shifts of Pyruvate and Related Metabolites

| Compound | Labeled Position | Chemical Shift (ppm) |

| [2-13C]Pyruvate | C2 | ~205-208 |

| [3-13C]Pyruvate | C3 | ~27 |

| [2-13C]Lactate | C2 | ~69 |

| [3-13C]Lactate | C3 | ~21 |

| [5-13C]Glutamate | C5 | ~182 |

| [1-13C]Alanine | C1 | ~176 |

| [13C]Bicarbonate | C1 | ~161 |

Note: Chemical shifts can vary slightly based on solvent, pH, and temperature.

In vivo 13C MRS allows for the non-invasive investigation of metabolism within living organisms. This technique involves administering a 13C-labeled substrate, such as this compound, and dynamically monitoring the appearance of the 13C label in downstream metabolites over time. By tracking the rate of 13C incorporation into molecules like glutamate (B1630785), glutamine, and lactate (B86563), researchers can quantify metabolic flux rates through various pathways, such as the tricarboxylic acid (TCA) cycle.

These dynamic studies provide more powerful insights into clinical investigations than static measurements of metabolite concentrations. For example, studies in the human brain using 13C-labeled glucose have successfully quantified neuronal and glial metabolic rates. While technically challenging due to lower sensitivity and resolution compared to ex vivo methods, advancements in high-field magnets (e.g., 14.1 T) and sophisticated MRS sequences have made it possible to perform these studies even in small animals like mice with high spatial resolution.

A significant challenge in 13C MRS is the inherently low signal-to-noise ratio (SNR). Hyperpolarization is a revolutionary technique that dramatically overcomes this limitation by increasing the 13C nuclear spin polarization by over 10,000-fold. This immense signal enhancement enables real-time imaging of metabolic pathways that were previously undetectable.

Dynamic Nuclear Polarization (DNP) is the most common method for hyperpolarizing 13C-labeled substrates for in vivo studies. The process involves cooling the 13C-labeled compound, such as this compound, to very low temperatures (around 1 K) in a high magnetic field. The sample is mixed with a stable free radical. Microwave irradiation is then used to transfer the high polarization of the electron spins from the radical to the 13C nuclei.

Following this polarization transfer, the frozen sample is rapidly dissolved in a hot, sterile buffer to create an injectable solution. This dissolution process must be fast to preserve the hyperpolarized state, which decays over a time scale of seconds to minutes. The resulting hyperpolarized this compound solution can then be administered for real-time metabolic studies. While [1-13C]pyruvate is the most widely used hyperpolarized agent, studies with [2-13C]pyruvate are crucial as the C2 label can enter the TCA cycle, allowing for the detection of downstream metabolites like [5-13C]glutamate.

The injection of hyperpolarized this compound allows for the real-time, non-invasive monitoring of key metabolic conversions. Once introduced into the biological system, the hyperpolarized 13C-label is tracked as pyruvate is converted into other metabolites. For instance, the conversion of pyruvate to lactate, catalyzed by lactate dehydrogenase (LDH), is a critical indicator of glycolytic activity, often elevated in cancer (the Warburg effect).

Similarly, the conversion of [2-13C]pyruvate into [5-13C]glutamate provides a direct measure of pyruvate entry into the TCA cycle via pyruvate dehydrogenase (PDH) and subsequent anabolic activity. This has been demonstrated in studies of the human brain, where the dynamic conversion of hyperpolarized [2-13C]pyruvate to [2-13C]lactate and [5-13C]glutamate was successfully measured.

This technology enables the quantification of metabolic conversion rates (e.g., kPL for pyruvate-to-lactate conversion), providing valuable biomarkers for disease diagnosis and monitoring treatment response in conditions like prostate cancer and heart failure.

Table 2: Research Findings from Hyperpolarized Sodium pyruvate-13C Studies

| Study Focus | Model | Key Finding | Citation |

| Prostate Cancer | Human Patients | Feasibility of detecting real-time glycolytic metabolism in bone and liver metastases. | |

| Heart Failure | Pig Model | Pyruvate oxidation was maintained until dilated cardiomyopathy developed, detected by changes in [13C]bicarbonate and [5-13C]glutamate. | |

| Brain Metabolism | Human Volunteers | First successful in vivo detection and quantification of [2-13C]lactate and [5-13C]glutamate from hyperpolarized [2-13C]pyruvate. | |

| Cancer Metabolism | Live Cells | A micromagnetic resonance spectrometer (HMRS) enabled sensitive, real-time metabolic flux analysis in small cell populations. |

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS/MRI)

Mass Spectrometry (MS) in 13C Metabolic Studies

Mass Spectrometry (MS) is another powerful analytical technique for 13C metabolic flux analysis. Unlike NMR, which detects the nuclear spin properties of 13C, MS measures the mass-to-charge ratio of molecules. The incorporation of 13C from this compound into downstream metabolites increases their mass, creating distinct isotopologues that can be detected and quantified by MS.

This method, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), allows for the determination of the mass isotopomer distribution (MID) for various metabolites. The MID provides information on the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), which can be used to deduce the pathways through which the 13C label has traveled.

MS offers high sensitivity and can analyze a broad range of metabolites in tissue extracts. It can serve as a complementary or validation technique for NMR studies. For example, Mass Spectrometry Imaging (MSI) can provide high-spatial-resolution images of metabolite distribution in tissue sections, which can be correlated with the dynamic data obtained from hyperpolarized 13C MRS experiments to better understand tumor metabolic phenotypes.

Table 3: Comparison of NMR and MS for 13C Metabolic Studies

| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |

| Principle | Detects nuclear spin properties of 13C. | Measures mass-to-charge ratio of molecules. |

| Sample Type | In vivo (living organisms), ex vivo (extracts). | Primarily ex vivo (tissue/cellular extracts). |

| Information | Provides positional information (isotopomers), dynamic flux rates in vivo. | Provides mass distribution (isotopologues), high sensitivity for a wide range of metabolites. |

| Key Advantage | Non-invasive, real-time dynamic measurements. | High sensitivity and throughput, detailed isotopologue analysis. |

| Limitation | Lower sensitivity (unless hyperpolarized). | Destructive, typically provides an endpoint snapshot. |

Compound Names

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis of Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the isotopic analysis of metabolites due to its high chromatographic resolution and sensitive detection capabilities. When using this compound, GC-MS allows for the precise measurement of ¹³C incorporation into various downstream metabolites.

To make non-volatile metabolites like organic acids, amino acids, and sugars amenable to GC analysis, a chemical derivatization step is required to increase their volatility. A common method is trimethylsilylation, which converts acidic protons on molecules like pyruvate into less polar silyl ethers and esters.

Once derivatized, the sample is introduced into the GC, where individual compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z).

The use of this compound results in a predictable mass shift in the metabolites that incorporate the ¹³C label. For instance, if a metabolite incorporates the two ¹³C atoms from the labeled pyruvate, its mass will increase by two units (M+2) compared to the unlabeled version. By analyzing the mass isotopomer distributions (MIDs) of key metabolites, researchers can trace the metabolic fate of the pyruvate backbone. For example, the ¹³C label from pyruvate can be tracked as it enters the Krebs cycle and is incorporated into intermediates like citrate, succinate, and malate, as well as into amino acids derived from these intermediates.

GC-MS is particularly effective for analyzing the labeling patterns in central carbon metabolism. The mass spectra provide information on the number and position of ¹³C atoms in a given metabolite fragment, which is crucial for metabolic flux analysis.

Table 1: Example GC-MS Analysis Parameters for Metabolite Profiling

| Parameter | Setting |

|---|---|

| GC Column | DB-5 (30m x 0.25mm I.D., 1.00 µm film thickness) |

| Injection Mode | Splitless |

| Injection Temperature | 280 °C |

| Oven Temperature Program | 100 °C (4 min), then ramp at 4 °C/min to 320 °C (hold 8 min) |

| MS Ion Source Temperature | 230 °C |

| Mass Range | m/z 45-600 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Isotopic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a complementary and often more direct approach for analyzing a wide range of metabolites without the need for derivatization. This is particularly advantageous for non-volatile and thermally labile compounds, which are not well-suited for GC-MS.

In an LC-MS/MS workflow, metabolites are first separated by liquid chromatography, typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC), depending on the polarity of the target compounds. The separated metabolites are then ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer.

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are capable of distinguishing between molecules with very small mass differences. This high resolution is critical for accurately determining the isotopic enrichment in metabolites derived from this compound. It allows for the clear separation of peaks corresponding to different isotopologues (molecules that differ only in their isotopic composition).

Tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides structural information and can help to pinpoint the location of the ¹³C labels within the metabolite.

LC-MS/MS is a powerful tool for high-resolution isotopic profiling in metabolomics studies. escholarship.orgnih.gov It enables the simultaneous quantification of hundreds of metabolites and their isotopologues, providing a comprehensive view of metabolic pathway activity. nih.gov The sensitivity and specificity of LC-MS also make it suitable for analyzing low-abundance metabolites. escholarship.org

Table 2: Comparison of GC-MS and LC-MS for Isotopic Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Sample Volatility | Requires volatile or derivatized compounds | Suitable for non-volatile and thermally labile compounds |

| Derivatization | Often necessary | Generally not required |

| Compound Coverage | Primarily small, volatile metabolites | Broad coverage of polar and non-polar compounds |

| Resolution | High chromatographic resolution | High mass resolution with advanced analyzers |

| Sensitivity | Good for many core metabolites | Often higher sensitivity for a wider range of compounds |

Computational Approaches for Quantitative Metabolic Flux Analysis (MFA)

Quantitative Metabolic Flux Analysis (MFA) is a computational method used to determine the rates (fluxes) of metabolic reactions within a biological system. medchemexpress.com The data obtained from isotopic labeling experiments using tracers like this compound are essential inputs for MFA. medchemexpress.comnih.govplos.org By measuring the distribution of ¹³C isotopes in various metabolites, MFA can provide a detailed picture of the flow of carbon through the metabolic network. medchemexpress.comnih.govplos.org

The core principle of ¹³C-MFA is to use a mathematical model of cellular metabolism to simulate the flow of the ¹³C label from the tracer substrate into other metabolites. nih.govplos.org The model-predicted labeling patterns are then compared to the experimentally measured data from GC-MS or LC-MS/MS. The reaction fluxes in the model are adjusted until the simulated labeling patterns match the experimental data as closely as possible.

Development and Validation of Metabolic Flux Models

The first step in MFA is the development of a metabolic model that accurately represents the biochemical network of the system under study. nih.govplos.orgnih.gov This involves defining the stoichiometry of all relevant metabolic reactions, including pathways for central carbon metabolism, amino acid biosynthesis, and other key processes. The model must also account for cellular compartments, such as the cytosol and mitochondria, where different reactions take place.

Model validation is a critical step to ensure the reliability of the MFA results. nih.govplos.orgnih.gov This can involve several approaches:

Goodness-of-fit analysis: Statistical tests, such as the chi-squared test, are used to assess how well the model-predicted labeling patterns fit the experimental data.

Sensitivity analysis: This involves evaluating how sensitive the calculated fluxes are to small changes in the model parameters or experimental data.

Use of independent validation data: A powerful validation technique is to use a separate set of experimental data, often from a different labeling experiment, to test the predictive power of the model. nih.govplos.orgnih.gov For example, a model developed using data from a [2,3-¹³C2]pyruvate tracer could be validated with data from a [U-¹³C]glutamine experiment. nih.govplos.org

The process of model selection involves choosing the most appropriate model structure from several candidates. nih.govplos.orgnih.govrepec.org Overly complex models may overfit the data, while overly simple models may not capture the true metabolic behavior. nih.govrepec.org Validation-based model selection helps to identify a model that is both accurate and has good predictive capabilities. nih.govplos.orgnih.govrepec.org

Data Integration and Parameter Estimation for Determining Reaction Rates

Once a validated metabolic model is in place, the experimental data from the ¹³C labeling experiment are integrated to estimate the reaction rates. The primary data used are the mass isotopomer distributions (MIDs) of key metabolites, which are determined by mass spectrometry.

The process of flux estimation involves solving a system of algebraic equations that describe the flow of ¹³C atoms through the metabolic network. This is typically done using specialized software packages that employ numerical optimization algorithms. The goal of the optimization is to find the set of flux values that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the model.

The estimated fluxes are usually reported as relative values, often normalized to the uptake rate of the primary carbon source. The results of the MFA provide a quantitative map of metabolic activity, highlighting the relative importance of different pathways and identifying potential bottlenecks or points of regulation. This information is invaluable for understanding cellular physiology in various contexts, from disease states to metabolic engineering applications. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyruvate |

| Citrate |

| Succinate |

| Malate |

| Glutamine |

| Silyl ethers |

Applications of Sodium Pyruvate 2,3 13c2 in Investigating Central Carbon Metabolism

Elucidating Glycolytic Flux and Pyruvate (B1213749) Interconversions

Sodium pyruvate-2,3-13C2 is instrumental in monitoring the dynamic interchange between pyruvate and other key metabolites in the cytosol, primarily lactate (B86563) and alanine (B10760859). These conversions are critical for maintaining cellular redox balance and providing building blocks for biosynthesis.

Tracing Pyruvate to Lactate Conversion via Lactate Dehydrogenase (LDH) Activity

The conversion of pyruvate to lactate, a reaction catalyzed by lactate dehydrogenase (LDH), is a fundamental process in anaerobic glycolysis. Using this compound allows for the direct observation of this flux. mdpi.com The ¹³C label is transferred from pyruvate to lactate, and the resulting [2,3-¹³C₂]lactate can be detected and quantified using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. acs.org This provides a real-time measure of LDH activity and the rate of lactate production. mdpi.com

Research in cancer cells has demonstrated that the rate of conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate, denoted as the kpl value, is influenced by the availability of glucose and glutamine in the cellular microenvironment. mdpi.com Studies using [2-¹³C]pyruvate have shown its utility in simultaneously measuring glycolysis through its conversion to [2-¹³C]lactate and oxidative metabolism. nih.gov

Tracing Pyruvate to Alanine Conversion via Alanine Aminotransferase (ALT) Activity

Pyruvate can also be converted to alanine through the action of alanine aminotransferase (ALT), a key enzyme linking carbohydrate and amino acid metabolism. researchgate.netresearchgate.net When this compound is used as a tracer, the labeled carbons are incorporated into alanine, forming [2,3-¹³C₂]alanine. The detection of labeled alanine provides a direct measure of ALT flux. researchgate.net

Studies in astrocytes have revealed the presence of distinct cytosolic pyruvate pools, with one pool being in equilibrium with exogenous alanine and preferentially used for lactate synthesis. nih.gov The use of ¹³C-labeled pyruvate helps to dissect these complex intracellular metabolic compartments. nih.gov

Tracing Carbon Entry and Cycling within the Tricarboxylic Acid (TCA) Cycle

The entry of pyruvate into the mitochondrial tricarboxylic acid (TCA) cycle is a critical juncture in cellular energy metabolism. This compound allows for the detailed investigation of the two primary pathways for pyruvate entry into the TCA cycle: through pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC).

Carbon Flow from this compound through Pyruvate Dehydrogenase (PDH) to Acetyl-CoA and Subsequent TCA Cycle Entry

The oxidative decarboxylation of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex is a key irreversible step that commits carbon to the TCA cycle for complete oxidation. nih.gov When [2,3-¹³C₂]pyruvate is the substrate, the C1 carbon is lost as CO₂, and the resulting acetyl-CoA is labeled at the acetyl group ([1,2-¹³C₂]acetyl-CoA). wustl.edu This labeled acetyl-CoA then condenses with oxaloacetate to enter the TCA cycle. wustl.edu

The activity of PDH can be modulated by factors such as the presence of alternative substrates like fatty acids. physiology.org Studies have shown that in the presence of acetate, which is converted to acetyl-CoA, the flux of pyruvate through PDH is significantly reduced. physiology.org However, the addition of propionate (B1217596) can stimulate PDH flux even when alternative substrates are being oxidized. physiology.org

Carbon Flow from this compound through Pyruvate Carboxylase (PC) and Anaplerotic Pathways to the TCA Cycle

Pyruvate can also enter the TCA cycle via an anaplerotic reaction catalyzed by pyruvate carboxylase (PC), which carboxylates pyruvate to form oxaloacetate. pnas.orgmdpi.com This reaction is crucial for replenishing TCA cycle intermediates that are withdrawn for biosynthetic purposes. springermedizin.de When [2,3-¹³C₂]pyruvate is carboxylated, it forms [2,3-¹³C₂]oxaloacetate. nih.gov

The relative flux through PC versus PDH is tissue-specific and can be altered in disease states like cancer. springermedizin.de For instance, in certain lung cancer cells, PC is a major anaplerotic pathway. mdpi.com Using [2-¹³C]pyruvate allows for the specific tracing of this anaplerotic flux, as the label is retained in oxaloacetate and subsequent TCA cycle intermediates. nih.gov

Analysis of TCA Cycle Intermediates (e.g., Citrate (B86180), alpha-Ketoglutarate, Succinate, Malate, Oxaloacetate) and their 13C Labeling Patterns

When [1,2-¹³C₂]acetyl-CoA (from the PDH pathway) enters the cycle, it leads to specific labeling patterns in downstream intermediates. For example, after condensation with unlabeled oxaloacetate, the initial citrate formed will be labeled at C4 and C5. Subsequent turns of the cycle will distribute the labels further.

Conversely, when [2,3-¹³C₂]oxaloacetate (from the PC pathway) enters the cycle, it results in a different set of isotopomers. For instance, it can condense with unlabeled acetyl-CoA to form citrate labeled at C2 and C3. nih.gov

The analysis of the mass isotopomer distribution of key TCA cycle intermediates provides quantitative data on metabolic fluxes.

| Metabolite | Labeling from PDH Pathway ([1,2-¹³C₂]acetyl-CoA) | Labeling from PC Pathway ([2,3-¹³C₂]oxaloacetate) |

| Citrate | [4,5-¹³C₂]citrate | [2,3-¹³C₂]citrate |

| alpha-Ketoglutarate | [4,5-¹³C₂]alpha-ketoglutarate | [2,3-¹³C₂]alpha-ketoglutarate |

| Succinate | [2,3-¹³C₂]succinate | [2,3-¹³C₂]succinate (after one turn) |

| Malate | [2,3-¹³C₂]malate | [2,3-¹³C₂]malate |

| Oxaloacetate | [2,3-¹³C₂]oxaloacetate | [2,3-¹³C₂]oxaloacetate |

This table represents the initial labeling patterns. Subsequent turns of the TCA cycle will lead to more complex labeling.

Tracing Amino Acid Synthesis from TCA Cycle Intermediates (e.g., Glutamate (B1630785), Aspartate)

The synthesis of non-essential amino acids such as glutamate and aspartate is intrinsically linked to the tricarboxylic acid (TCA) cycle, which utilizes intermediates like α-ketoglutarate and oxaloacetate as their direct precursors. The use of this compound allows for the precise tracing of carbon flow from pyruvate into these amino acids, revealing the activity of different enzymatic pathways.

When this compound enters the TCA cycle via pyruvate dehydrogenase (PDH), it is first converted to [1,2-13C2]acetyl-CoA. Condensation of this labeled acetyl-CoA with unlabeled oxaloacetate results in the formation of citrate labeled at carbons 4 and 5. Subsequent turns of the TCA cycle lead to the production of [4,5-13C2]glutamate. Conversely, if pyruvate enters the TCA cycle via pyruvate carboxylase (PC) anaplerosis, it forms [2,3-13C2]oxaloacetate, which can then be converted to [2,3-13C2]aspartate or, after further metabolism in the TCA cycle, [2,3-13C2]glutamate. ub.edu Therefore, the specific isotopologue distribution in glutamate and aspartate provides a quantitative measure of the relative contributions of PDH and PC pathways to the TCA cycle. ub.edu

In studies of skeletal muscle, the analysis of 13C isotopomers in glutamate and aspartate following the administration of [U-13C3]pyruvate has been used to assess pyruvate carboxylase activity. nih.gov The presence of dominant signals from [4,5-13C2]glutamate indicates significant entry of pyruvate through PDH. nih.gov The labeling pattern in aspartate further corroborates these findings, allowing for a detailed understanding of muscle metabolism. nih.gov

Table 1: Isotopologue Labeling Patterns in Amino Acids from this compound

| Entry Pathway | Intermediate | Labeled Amino Acid |

|---|---|---|

| Pyruvate Dehydrogenase (PDH) | [1,2-13C2]acetyl-CoA | [4,5-13C2]glutamate |

| Pyruvate Carboxylase (PC) | [2,3-13C2]oxaloacetate | [2,3-13C2]aspartate, [2,3-13C2]glutamate |

Assessing Metabolic Crosstalk with the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The pentose phosphate pathway (PPP) is a crucial branch of central carbon metabolism responsible for producing NADPH and precursors for nucleotide biosynthesis. While not directly utilizing pyruvate, the PPP is interconnected with glycolysis, which produces pyruvate. Tracing the metabolism of labeled glucose and its downstream product, pyruvate, can indirectly provide insights into PPP activity.

The use of specifically labeled glucose molecules, such as [2,3-13C2]glucose, allows for the differentiation between glycolytic and PPP fluxes by analyzing the labeling patterns of lactate, a direct product of pyruvate reduction. nih.gov Glycolysis of [2,3-13C2]glucose yields [1,2-13C2]lactate, whereas the PPP produces [2,3-13C2]lactate. nih.gov While this compound is not the primary tracer for direct PPP flux measurement, understanding its metabolism in conjunction with labeled glucose studies provides a more complete picture of central carbon metabolism. Modeling approaches that incorporate data from both [1-13C] and [2,3-13C]pyruvate can quantify the carbon flux through glycolysis, the Krebs cycle, and the pentose phosphate pathway. nau.edu

Investigating Gluconeogenesis Pathways

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital metabolic pathway, particularly in the liver and kidneys. Pyruvate is a key substrate for gluconeogenesis. Introducing this compound allows for the direct tracing of carbon atoms from pyruvate to glucose.

The appearance of hyperpolarized [2-13C]phosphoenolpyruvate (PEP), a key gluconeogenic intermediate, has been observed in vivo in fasted rat livers after the administration of hyperpolarized [2-13C, 3-2H3]pyruvate. acs.org This directly demonstrates the flux of pyruvate towards gluconeogenesis through the activities of pyruvate carboxylase and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). acs.org Studies using hyperpolarized [1-13C]pyruvate have shown that the conversion to labeled aspartate can serve as a marker for renal gluconeogenic flux. frontiersin.org The detection of 13C-labeled glucose and its intermediates following the administration of labeled pyruvate provides quantitative data on the rates of gluconeogenesis. physiology.org

Table 2: Research Findings on Gluconeogenesis using Labeled Pyruvate

| Study Focus | Labeled Substrate | Key Finding | Citation |

|---|---|---|---|

| In vivo liver gluconeogenesis | Hyperpolarized [2-13C, 3-2H3]pyruvate | Detection of [2-13C]phosphoenolpyruvate in fasted state, indicating active gluconeogenesis. | acs.org |

| Renal gluconeogenesis | Hyperpolarized [1-13C]pyruvate | Increased conversion of pyruvate to aspartate in the fasted state serves as a readout of renal gluconeogenic flux. | frontiersin.org |

| Human liver metabolism | [U-13C3]propionate and other tracers | Comprehensive metabolic profile of gluconeogenesis and TCA cycle activity can be obtained. | physiology.org |

Analysis of Contributions to Oxidative Phosphorylation

Oxidative phosphorylation is the primary mechanism for ATP production in most cells, and it is fueled by reducing equivalents generated from the TCA cycle. The entry of pyruvate into the TCA cycle via pyruvate dehydrogenase is a critical control point for oxidative metabolism.

The use of hyperpolarized [1-13C]pyruvate allows for the in vivo assessment of PDH flux through the detection of [13C]bicarbonate. nih.gov This provides a direct measure of mitochondrial oxidative phosphorylation. nih.govbohrium.com While the label at the C-1 position is lost as CO2 during the PDH reaction, this compound can still provide valuable information about oxidative phosphorylation. The conversion of [2-13C]pyruvate to [5-13C]glutamate via the TCA cycle is a marker of pyruvate oxidation. nih.govresearchgate.net The ratio of lactate to glutamate measured with [2-13C]pyruvate can be a more robust biomarker for the balance between glycolysis and oxidative phosphorylation compared to the lactate-to-bicarbonate ratio from [1-13C]pyruvate. nih.gov This is because the lactate/glutamate ratio reflects the metabolic fate of pyruvate within the TCA cycle itself. nih.gov

Research Paradigms and Biological Systems Utilizing Sodium Pyruvate 2,3 13c2

In Vitro Studies with Cell Culture Models

In vitro studies using cell cultures provide a controlled environment to investigate specific cellular processes. The use of sodium pyruvate-2,3-13C2 in these models has yielded significant insights into metabolic reprogramming in various cell types.

Characterization of Metabolic Reprogramming in Cancer Cell Lines

A hallmark of many cancer cells is a shift in metabolism, often referred to as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen. mdpi.comimrpress.com this compound is instrumental in dissecting the nuances of this metabolic reprogramming beyond just increased glucose uptake.

By tracing the ¹³C label, researchers can determine the extent to which pyruvate (B1213749) is converted to lactate (B86563) or enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. mdpi.com Studies have shown that in some cancer cell lines, there is a significant flux of pyruvate into the TCA cycle, challenging the simplified view of the Warburg effect. mdpi.comnih.gov For instance, in breast cancer cell lines, the conversion rate of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate was found to be dependent on glucose and glutamine availability and was paradoxically lower in the more malignant cell line, which exhibited a higher flux into the TCA cycle. mdpi.com

Furthermore, the use of doubly labeled pyruvate allows for the analysis of pyruvate recycling, where pyruvate is converted to other metabolites and then back to pyruvate. This can be observed by tracking the appearance of singly labeled pyruvate from the initial doubly labeled substrate. frontiersin.org The analysis of ¹³C isotopologues (molecules that differ only in their isotopic composition) of lactate and alanine (B10760859) derived from ¹³C-glucose reveals that under nutrient-limiting conditions, a significant portion of these molecules are not direct products of glycolysis, indicating replenishment from the TCA cycle. frontiersin.org

Table 1: Metabolic Fluxes in Cancer Cell Lines Determined with ¹³C-Labeled Pyruvate

| Cell Line | Condition | Pyruvate Fate | Key Finding |

| Breast Cancer (MCF-7 vs. MDA-MB-231) | Varying Glucose/Glutamine | Lactate vs. TCA Cycle | Conversion of pyruvate to lactate correlated with glycolytic activity, not malignancy. The more malignant line showed higher TCA cycle flux. mdpi.com |

| Various Cancer Cells | Nutrient Limitation | Pyruvate Recycling | Increased fraction of m+2,1 isotopologues of lactate and alanine, indicating pyruvate replenishment from the TCA cycle. frontiersin.org |

| Non-Small Cell Lung Cancer (NSCLC) | [¹³C₆]Glucose Bolus | Pyruvate Carboxylation | Enhanced production of [¹³C₃]aspartate, [¹³C₃]malate, and [¹³C₃]citrate in cancerous tissue, indicating active pyruvate carboxylase. nih.gov |

Investigation of Immune Cell Metabolism (e.g., T Lymphocyte Activation)

The activation and differentiation of immune cells, such as T lymphocytes, are accompanied by profound metabolic changes. Upon activation, T cells switch from a quiescent metabolic state to a highly active one to support proliferation and effector functions. biorxiv.org this compound has been used to probe these metabolic shifts.

Studies have shown that activated T cells exhibit increased glycolytic flux. researchgate.net By incubating T lymphocytes with sodium [2,3-¹³C₂]pyruvate, researchers can measure the conversion to [2,3-¹³C₂]lactate. The ratio of labeled lactate to pyruvate is significantly increased upon T cell activation, reflecting the upregulation of glycolysis. researchgate.net This metabolic adaptation is crucial for T cell function.

Table 2: Metabolic Changes in Activated T Lymphocytes

| Cell Type | State | Isotope Tracer | Measured Ratio | Finding |

| Human T Lymphocytes | Resting vs. Activated | Sodium [2,3-¹³C₂]pyruvate | [2,3-¹³C₂]lactate-to-[2,3-¹³C₂]pyruvate | Significantly increased ratio upon activation, indicating upregulated glycolysis. researchgate.net |

Analysis of Metabolic Adaptations in Various Cell Types

Beyond cancer and immune cells, this compound is a versatile tool for studying metabolic adaptations in a wide range of cell types. For example, it has been used to investigate the metabolism of mycobacteria, revealing a novel pathway for pyruvate dissimilation. plos.orgrothamsted.ac.uk In these studies, ¹³C metabolic flux analysis (MFA) with labeled glycerol (B35011) or sodium bicarbonate helped identify the glyoxylate (B1226380) shunt and anaplerotic reactions as key for pyruvate oxidation. plos.org

In studies of white adipocytes, [2,3-¹³C₂]pyruvate has been used to trace metabolic pathways under different temperature conditions, providing insights into how these cells adapt to cold. biorxiv.org

Ex Vivo Investigations in Isolated Organs and Tissues

Ex vivo studies on isolated organs and tissues bridge the gap between in vitro cell culture and complex in vivo systems. These models allow for the study of tissue-level metabolism in a controlled environment while preserving the cellular architecture and interactions.

Assessment of Cardiac Metabolic Fluxes in Perfused Hearts

The heart is a metabolically active organ that can utilize various substrates for energy production, including glucose, fatty acids, and pyruvate. This compound, often in its hyperpolarized form, is used in perfused heart models to assess cardiac metabolic fluxes in real-time.

By perfusing isolated hearts with medium containing [2-¹³C]pyruvate, researchers can monitor the production of ¹³C-labeled metabolites such as lactate, alanine, and bicarbonate. ultrasoundandmriforcancertherapy.ca The appearance of [¹³C]bicarbonate is an indicator of pyruvate dehydrogenase (PDH) activity, the enzyme that converts pyruvate to acetyl-CoA for entry into the TCA cycle. ultrasoundandmriforcancertherapy.canih.gov Studies have demonstrated that under increased workload, the flux through PDH increases, as evidenced by a rise in ¹³C-bicarbonate production. ultrasoundandmriforcancertherapy.ca

Furthermore, tracing the label into glutamate (B1630785) provides information about the malate-aspartate shuttle, a key pathway for transporting reducing equivalents into the mitochondria. ultrasoundandmriforcancertherapy.ca Changes in the production of [5-¹³C]glutamate from [2-¹³C]pyruvate can indicate alterations in this shuttle's activity. ultrasoundandmriforcancertherapy.ca

Table 3: Cardiac Metabolic Fluxes in Perfused Hearts

| Perfusion Model | Isotope Tracer | Measured Metabolites | Key Finding |

| Porcine Heart (Increased Workload) | [1,2-¹³C₂]pyruvate | [1-¹³C]lactate, [1-¹³C]alanine, ¹³C-bicarbonate, [5-¹³C]glutamate | Increased PDH flux and altered malate-aspartate shuttle activity under high workload. ultrasoundandmriforcancertherapy.ca |

| Mouse Heart (Langendorff) | [1,6-¹³C]glucose, [U-¹³C]fatty acids, [1-¹³C]sodium propionate (B1217596) | Acetyl-CoA isotopologues | Propionate enhances pyruvate dehydrogenase flux, allowing for better assessment of carbohydrate oxidation. nih.gov |

| Rat Heart | [1-¹³C]pyruvate | [1-¹³C]lactate, [¹³C]bicarbonate | Determined rates of lactate and bicarbonate production. nih.gov |

Analysis of Hepatic and Renal Metabolic Pathway Activities

The liver and kidneys are central to whole-body metabolism, and ex vivo studies of these organs using ¹³C-labeled substrates have provided valuable information. While direct studies using this compound in isolated liver and kidney tissues are less commonly detailed in the provided context, the principles of ¹³C metabolic flux analysis are broadly applicable.

Ex vivo studies of human liver tissue using global ¹³C tracing have demonstrated the feasibility of mapping a wide range of metabolic pathways, including those connected to pyruvate metabolism like gluconeogenesis and the urea (B33335) cycle. diva-portal.orgnih.gov For instance, the conversion of lactate, a product of pyruvate metabolism, back to glucose can be traced. nih.gov

In the context of renal metabolism, studies have used hyperpolarized [1-¹³C]pyruvate to probe metabolic changes in diabetic kidneys, observing shifts in the production of lactate. researchgate.net These studies highlight the potential of ¹³C-labeled pyruvate to investigate metabolic dysregulation in kidney disease.

Preclinical In Vivo Studies in Animal Models

The stable isotope-labeled compound, this compound, serves as a powerful tracer in preclinical in vivo studies to investigate metabolic pathways with high precision. Its use in animal models, primarily in conjunction with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allows for the detailed tracking of the 13C labels as they are incorporated into various downstream metabolites. This provides a dynamic and quantitative picture of cellular metabolism in living organisms.

Real-Time Monitoring of Metabolic Dynamics in Organs

The utilization of this compound enables the real-time, non-invasive assessment of metabolic fluxes within specific organs in animal models. While much of the hyperpolarized magnetic resonance imaging (MRI) work has focused on [1-13C]pyruvate, studies involving doubly labeled pyruvate isotopologues like [2,3-13C2]pyruvate provide deeper insights into the tricarboxylic acid (TCA) cycle.

When [1,2-13C]-glucose is administered to rodents, it is metabolized via glycolysis to [2,3-13C]-pyruvate. This endogenously formed [2,3-13C]-pyruvate then enters the TCA cycle, and the flow of the adjacent 13C labels can be tracked into various amino acids within the brain. For instance, in the brain, [2,3-13C]-pyruvate can be metabolized by pyruvate carboxylase (PC), an enzyme primarily found in astrocytes, to produce [2,3-13C]-oxaloacetate. This subsequently leads to the formation of [2,3-13C]-glutamate and [2,3-13C]-glutamine. acs.org The detection of these specific isotopomers provides a window into glial metabolism. acs.org This approach allows for the differentiation of metabolic pathways active in different cell types within the same organ, such as neurons and astrocytes in the brain. acs.org

In studies on rats, the administration of [1,2-13C]acetate led to the formation of labeled pyruvate, which then re-entered the TCA cycle. This was evidenced by the increased 13C enrichment in glutamate and glutamine in brain tissue extracts analyzed by 13C-NMR spectroscopy. nih.gov Such studies highlight the capability to trace the carbons from pyruvate through central energy metabolism in real-time within a specific organ.

| Organ | Animal Model | Technique | Key Metabolites Traced | Metabolic Pathway Investigated |

| Brain | Rat | 13C-NMR Spectroscopy | Glutamate, Glutamine | TCA Cycle, Pyruvate Carboxylation |

| Brain | Rat | 13C-NMR Spectroscopy | Glutamate, GABA | Pyruvate Recycling, TCA Cycle |

Assessment of Metabolic Alterations in Preclinical Disease Models

This compound is a valuable tool for investigating how metabolic pathways are altered in various disease states. By comparing the metabolic flux in healthy versus diseased animal models, researchers can identify biomarkers for disease progression and evaluate the efficacy of therapeutic interventions.

One significant application is in the study of metabolic diseases like obesity and type 2 diabetes. In a study involving obese mice, the intraperitoneal administration of [2,3-13C2]pyruvate was used to assess the impact of the anti-diabetic drug pioglitazone (B448) on hepatic gluconeogenesis. rsc.org The analysis of 13C isotopomers in plasma glucose revealed that treatment with pioglitazone significantly decreased pyruvate-driven glucose production. rsc.org Specifically, the treated mice showed lower fractional enrichments of [1,2-13C]glucose and [5,6-13C]glucose, which are direct products of gluconeogenesis from [2,3-13C]pyruvate via pyruvate carboxylase. rsc.org

In the context of neuroinflammation, while direct administration of [2,3-13C2]pyruvate was not performed, studies using [1,2-13C]-glucose in rodent models of tumor necrosis factor (TNF) induced neuroinflammation demonstrated altered brain metabolism. The metabolism of the resulting [2,3-13C]-pyruvate was tracked, showing that TNF restricts the utilization of astrocyte-derived metabolites by neurons. acs.org This was evidenced by a simultaneous increase in [2,3-13C]-lactate and a decrease in [4,5-13C]-glutamate, suggesting reduced lactate utilization by neurons. acs.org

These studies exemplify the utility of tracing the 13C atoms from [2,3-13C2]pyruvate to quantify metabolic shifts in disease, offering crucial insights into pathophysiology and therapeutic response.

| Disease Model | Animal Model | Therapeutic Intervention | Key Finding | Metabolic Pathway Altered |

| Obesity | Mouse | Pioglitazone | Reduced pyruvate-driven gluconeogenesis | Hepatic Gluconeogenesis |

| Neuroinflammation | Rodent | TNF | Decreased neuronal utilization of astrocyte-derived lactate | Astrocyte-Neuron Lactate Shuttle |

Advanced Research Directions and Future Outlook for Sodium Pyruvate 2,3 13c2 Tracing

Integration with Multi-Omics Data for Systems-Level Understanding of Metabolism

The integration of data from isotopic tracing with Sodium pyruvate-2,3-13C2 and multi-omics platforms (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach for a systems-level understanding of metabolism. nih.gov This integration allows researchers to connect changes in metabolic fluxes with alterations in gene expression, protein levels, and metabolite concentrations, providing a more holistic view of cellular regulation. nih.gov

For instance, by combining 13C metabolic flux analysis (MFA) with transcriptomic data, researchers can identify key regulatory genes that control metabolic shifts in response to various stimuli or in disease states. udel.edu Similarly, integrating proteomics with flux data can reveal post-translational modifications of enzymes that alter their activity and, consequently, metabolic pathways.

Table 1: Examples of Multi-Omics Integration with this compound Tracing

| Omics Data Type | Integrated Information | Potential Insights |

| Genomics | Single Nucleotide Polymorphisms (SNPs), Copy Number Variations (CNVs) | Genetic predispositions to metabolic diseases, identification of novel metabolic pathway genes. |

| Transcriptomics | mRNA expression levels | Correlation between gene expression and metabolic flux, identification of transcriptional regulatory networks. udel.edu |

| Proteomics | Protein abundance, post-translational modifications | Understanding the regulation of enzyme activity and its impact on metabolic pathways. |

| Metabolomics | Absolute or relative metabolite concentrations | Comprehensive view of metabolic state, identification of novel metabolic pathways and biomarkers. |

This integrated approach is crucial for understanding complex biological systems where metabolic reprogramming is a key feature, such as in cancer biology, immunology, and neurodegenerative diseases. nih.govd-nb.info

Development of Multiplexed Tracer Strategies Utilizing this compound

To gain a more comprehensive understanding of complex metabolic networks, researchers are increasingly employing multiplexed tracer strategies. This involves the simultaneous or parallel use of multiple isotopic tracers, including this compound, to probe different entry points and pathways within the metabolic network. researchgate.netnih.gov

For example, co-administering [1,2-13C2]-glucose and [U-13C5]-glutamine allows for the simultaneous assessment of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. researchgate.net The use of this compound in such a multiplexed experiment can provide specific information about pyruvate (B1213749) metabolism and its various fates, such as its entry into the TCA cycle via pyruvate dehydrogenase or pyruvate carboxylase. nih.gov

The development of advanced analytical techniques, such as ultra-high-resolution mass spectrometry, enables the discrimination of metabolites labeled with different isotopes, making multiplexed tracing more feasible. mdpi.com This approach provides a more dynamic and complete picture of metabolic fluxes compared to using a single tracer. researchgate.net

Novel Applications in Elucidating Specific Enzyme Activities and Regulatory Mechanisms

This compound is proving to be a valuable tool for elucidating the activity and regulation of specific enzymes involved in pyruvate metabolism. By tracing the flow of the 13C label from pyruvate into various downstream metabolites, researchers can infer the activity of key enzymes under different physiological or pathological conditions. plos.org

One significant application is in the study of pyruvate kinase (PK), which catalyzes the final step of glycolysis. clinisciences.comassaygenie.com Assays using 13C-labeled pyruvate can help determine the flux through PK and how it is regulated by allosteric effectors or post-translational modifications. nih.gov For instance, studies have used [2-13C]pyruvate to measure pyruvate kinase flux in perfused rat livers. nih.gov

Furthermore, this compound can be used to investigate the regulatory mechanisms governing pyruvate dehydrogenase (PDH) complex activity, which controls the entry of pyruvate into the TCA cycle. nih.gov By analyzing the labeling patterns of TCA cycle intermediates, researchers can assess the relative contributions of different carbon sources and the impact of regulatory factors on PDH flux. nih.gov

Table 2: Research Findings on Enzyme Activity using Pyruvate Tracers

| Enzyme | Tracer Used | Key Finding |

| Pyruvate Kinase | [2-13C]pyruvate | Insulin was found to induce a significant increase in the rate of pyruvate kinase flux in diabetic rat livers. nih.gov |

| Pyruvate Dehydrogenase | [1,2-13C2]glucose (metabolized to labeled pyruvate) | The ratio of M2 labeled TCA cycle intermediates to M2 pyruvate provides an indication of the relative level of pyruvate oxidation by PDH. nih.gov |

| Isocitrate Lyase | [U-13C] glycerol (B35011) and sodium bicarbonate | A novel pathway for pyruvate dissimilation, named the GAS pathway, was identified in mycobacteria, which utilizes the glyoxylate (B1226380) shunt and anaplerotic reactions. plos.org |

Methodological Refinements for Enhanced Sensitivity and Spatial Resolution in Isotopic Tracing

Continual advancements in analytical instrumentation and methodologies are enhancing the sensitivity and spatial resolution of isotopic tracing studies using this compound. These refinements are crucial for detecting subtle metabolic changes and for studying metabolism in small cell populations or even single cells.

Techniques like polarization transfer in nuclear magnetic resonance (NMR) spectroscopy can significantly enhance the sensitivity of detecting 13C-labeled metabolites, allowing for the use of smaller sample sizes and shorter acquisition times. researchgate.net Similarly, the development of highly sensitive mass spectrometry platforms enables the detection of low-abundance isotopologues. oup.com

For in vivo studies, hyperpolarized 13C MRI is a promising technique that dramatically increases the signal-to-noise ratio of 13C-labeled compounds, including pyruvate. nih.govpnas.org This allows for real-time imaging of metabolic fluxes in living organisms with improved spatial resolution. nih.gov While much of this work has focused on [1-13C]pyruvate, the principles can be extended to [2,3-13C2]pyruvate to trace the fate of the acetyl-CoA backbone.

The development of new analytical methods, such as distortion-free 2D heteronuclear NMR, offers both high sensitivity and high resolution for quantitative analysis of isotopologues, providing more detailed information on metabolic pathways. rsc.org These methodological advancements are pushing the boundaries of what can be achieved with this compound tracing, opening up new avenues for metabolic research.

Q & A

Q. How is Sodium Pyruvate-2,3-¹³C₂ synthesized, and what isotopic labeling techniques ensure site-specific ¹³C incorporation?

Sodium pyruvate-2,3-¹³C₂ is synthesized via enzymatic or chemical methods using ¹³C-labeled precursors. For example, isotopically labeled acetic acid or pyruvate derivatives are enzymatically carboxylated to introduce ¹³C at positions 2 and 2. Purity is verified using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment and positional specificity .

Q. What analytical methods are recommended to assess the purity and isotopic enrichment of Sodium Pyruvate-2,3-¹³C₂?

- NMR Spectroscopy : ¹³C NMR quantifies isotopic enrichment by comparing signal intensities of labeled vs. unlabeled carbons .

- Mass Spectrometry : High-resolution LC-MS detects isotopic impurities (e.g., residual ¹²C or ¹³C at unintended positions) via mass-to-charge (m/z) ratios .

- Titration : Acid-base titration ensures chemical purity (>99%) by quantifying free carboxylic acid groups .

Q. How should researchers design experiments to trace metabolic flux using Sodium Pyruvate-2,3-¹³C₂ in cell culture studies?

- Labeling Strategy : Use cell media supplemented with Sodium Pyruvate-2,3-¹³C₂ (e.g., 1–10 mM) under controlled oxygen conditions (aerobic vs. anaerobic) to track glycolytic or mitochondrial pathways .

- Sampling Protocol : Collect intracellular metabolites at multiple timepoints, quench metabolism rapidly (e.g., liquid nitrogen), and extract metabolites using methanol/water mixtures .

- Data Analysis : Employ ¹³C metabolic flux analysis (MFA) software (e.g., INCA) to model isotopic labeling patterns in TCA cycle intermediates .

Q. What are the storage requirements for Sodium Pyruvate-2,3-¹³C₂ to prevent degradation?

Store lyophilized powder at 2–8°C in airtight, light-protected containers. Reconstituted solutions should be aliquoted, kept at -80°C, and used within 1–2 freeze-thaw cycles to avoid hydrolysis or isotopic scrambling .

Q. How can researchers validate the role of Sodium Pyruvate-2,3-¹³C₂ in mitigating oxidative stress in vitro?

- Experimental Setup : Treat cells (e.g., HEK293 or primary hepatocytes) with H₂O₂ or menadione to induce oxidative stress. Add Sodium Pyruvate-2,3-¹³C₂ (5–20 mM) and measure ROS levels via fluorescence probes (e.g., DCFDA) .

- Controls : Include unlabeled sodium pyruvate and ¹³C-glucose to distinguish isotopic effects from general antioxidant activity .

Advanced Research Questions

Q. How can dynamic nuclear polarization (DNP) enhance the sensitivity of ¹³C NMR for tracing Sodium Pyruvate-2,3-¹³C₂ in real-time metabolic studies?

DNP hyperpolarizes ¹³C nuclei by irradiating a solid sample with microwaves at low temperatures (~1.2 K) in a high magnetic field (3.35 T). Post-polarization, the sample is rapidly dissolved and transferred to an NMR spectrometer, achieving >10,000-fold signal enhancement. This enables real-time tracking of pyruvate-to-lactate conversion in cancer metabolism studies .

Q. What strategies resolve contradictions in isotopic labeling data when Sodium Pyruvate-2,3-¹³C₂ is used to study metabolic cross-talk between glycolysis and glutaminolysis?

- Isotopomer Analysis : Use tandem MS (MS/MS) to distinguish ¹³C patterns in citrate (from glucose-derived pyruvate) vs. α-ketoglutarate (from glutamine).

- Parallel Experiments : Compare labeling in glutamine-depleted vs. replete conditions to isolate pathway contributions .

- Statistical Validation : Apply principal component analysis (PCA) to identify outliers caused by isotopic impurity or pathway redundancy .

Q. How can researchers optimize protocols for using Sodium Pyruvate-2,3-¹³C₂ in hyperpolarized MRI for in vivo applications?

- Polarization Mixture : Combine Sodium Pyruvate-2,3-¹³C₂ with trityl radical (e.g., OX063) in a glycerol-water matrix for efficient DNP .

- Dissolution Parameters : Maintain pH 7–8 and temperature <37°C during dissolution to preserve polarization.

- Imaging Sequence : Use spectral-spatial excitation pulses to selectively image pyruvate, lactate, and alanine resonances .

Q. What computational tools integrate ¹³C labeling data from Sodium Pyruvate-2,3-¹³C₂ experiments to model metabolic network dynamics?

- Software : Employ OpenFLUX or Iso2Flux for stoichiometric modeling of isotopic steady-state data.

- Constraints : Input extracellular flux data (e.g., glucose uptake, lactate secretion) and normalize labeling patterns to total pool sizes .

- Validation : Compare simulated vs. experimental isotopomer distributions using χ² tests .

Q. How do researchers address isotopic dilution effects when Sodium Pyruvate-2,3-¹³C₂ is used in complex biological systems (e.g., organoids or animal models)?

- Dose-Response Calibration : Titrate labeled pyruvate concentrations to ensure isotopic enrichment exceeds 90% in target metabolites .

- Tracer Infusion : In vivo, use constant intravenous infusion (e.g., 0.1 mmol/kg/min) to maintain steady-state labeling .

- Correction Algorithms : Apply mass isotopomer distribution analysis (MIDA) to correct for natural abundance ¹³C and dilution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.